2-Chloro-N-methylnicotinamide
Overview
Description
2-Chloro-N-methylnicotinamide is an organic compound with the molecular formula C7H7ClN2O and a molecular weight of 170.60 g/mol It is a derivative of nicotinamide, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a chlorine atom, and the amide nitrogen is methylated
Biochemical Analysis
Biochemical Properties
It is known that nicotinamide and its metabolites play a significant role in various biochemical reactions . They are involved in controlling methylation potential, impacting DNA and histone epigenetic modification .
Cellular Effects
Nicotine, a related compound, has been shown to influence mitochondrial function both in vitro and in vivo . For example, upon nicotine treatment, the co-localization of mitochondria with microtubules decreased, indicative of the dissociation of mitochondria from microtubules .
Molecular Mechanism
It is known that nicotinamide and its metabolites can affect various mitochondrial activities
Temporal Effects in Laboratory Settings
It is known that the compound is usually shipped within 2 business days .
Dosage Effects in Animal Models
A related compound, N-methylnicotinamide, has been shown to increase skin vascular permeability in rats .
Metabolic Pathways
It is known that nicotinamide N-methyltransferase (NNMT) is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-methylnicotinamide typically involves the chlorination of nicotinamide followed by methylation. One common method starts with 2-chloronicotinic acid, which undergoes esterification with methanol to form 2-chloromethyl nicotinate. This intermediate is then subjected to aminolysis with methylamine to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters helps in achieving efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-methylnicotinamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted nicotinamides.
Oxidation: Formation of nicotinic acid derivatives.
Reduction: Formation of reduced amide derivatives.
Scientific Research Applications
2-Chloro-N-methylnicotinamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methylnicotinamide involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The chlorine atom and the methylated amide group enhance its binding affinity and selectivity towards these receptors. This interaction can modulate neurotransmission and has potential therapeutic implications .
Comparison with Similar Compounds
- 2-Chloro-N-ethylnicotinamide
- 2-Chloro-N,N-diethylnicotinamide
- 2-Chloro-N,N-di-n-propylnicotinamide
- 2-Chloro-N-methylisonicotinamide
Comparison: Compared to its analogs, 2-Chloro-N-methylnicotinamide exhibits unique properties due to the presence of the methyl group on the amide nitrogen. This modification can influence its chemical reactivity, binding affinity, and overall biological activity. For instance, the methyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability .
Properties
IUPAC Name |
2-chloro-N-methylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRKRDJKETWGRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484540 | |
Record name | 2-Chloro-N-methylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52943-20-1 | |
Record name | 2-Chloro-N-methylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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